molecular formula C11H20N2O B8157536 cis-3-Amino-N-cyclobutylcyclohexanecarboxamide

cis-3-Amino-N-cyclobutylcyclohexanecarboxamide

Cat. No.: B8157536
M. Wt: 196.29 g/mol
InChI Key: XGELJUJUOISILJ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Amino-N-cyclobutylcyclohexanecarboxamide: is an organic compound that belongs to the class of amino alcohols. These compounds are of significant interest due to their biological and structural importance. They are key structural components of numerous natural products, potent drugs, and medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-cyclobutylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux. This leads to the formation of β-enaminoketones, which are then reduced by sodium in tetrahydrofuran-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-N-cyclobutylcyclohexanecarboxamide undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers of aminocyclohexanols and their derivatives .

Mechanism of Action

The mechanism of action of cis-3-Amino-N-cyclobutylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating asymmetric synthesis reactions. It also interacts with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • cis-3-Aminocyclohexanecarboxamide
  • trans-3-Aminocyclohexanecarboxamide
  • cis-4-Aminocyclohexanecarboxamide
  • trans-4-Aminocyclohexanecarboxamide

Uniqueness: cis-3-Amino-N-cyclobutylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

(1R,3S)-3-amino-N-cyclobutylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h8-10H,1-7,12H2,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGELJUJUOISILJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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